molecular formula C44H36P2S2 B12884084 (3,5-Bis(benzylthio)-1,2-phenylene)bis(diphenylphosphine)

(3,5-Bis(benzylthio)-1,2-phenylene)bis(diphenylphosphine)

Cat. No.: B12884084
M. Wt: 690.8 g/mol
InChI Key: ACHMLTHQTDJDTL-UHFFFAOYSA-N
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Description

(3,5-Bis(benzylthio)-1,2-phenylene)bis(diphenylphosphine) is an organophosphorus compound that features two diphenylphosphine groups attached to a 1,2-phenylene core, which is further substituted with benzylthio groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Bis(benzylthio)-1,2-phenylene)bis(diphenylphosphine) typically involves the following steps:

    Formation of the 1,2-phenylene core: The starting material, 1,2-dibromobenzene, undergoes a substitution reaction with benzylthiol in the presence of a base such as sodium hydride to form 3,5-bis(benzylthio)-1,2-dibromobenzene.

    Introduction of diphenylphosphine groups: The dibromide intermediate is then treated with diphenylphosphine in the presence of a palladium catalyst (e.g., Pd(PPh3)4) under an inert atmosphere to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3,5-Bis(benzylthio)-1,2-phenylene)bis(diphenylphosphine) can undergo various chemical reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The benzylthio groups can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides.

Major Products Formed

    Oxidation: The major product is the corresponding phosphine oxide.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

(3,5-Bis(benzylthio)-1,2-phenylene)bis(diphenylphosphine) has several applications in scientific research:

    Coordination Chemistry: It acts as a ligand in the formation of metal complexes, which are studied for their catalytic properties.

    Catalysis: The compound is used in homogeneous catalysis, particularly in reactions involving transition metals.

    Material Science: Its metal complexes are investigated for their potential use in materials with unique electronic or optical properties.

Mechanism of Action

The mechanism by which (3,5-Bis(benzylthio)-1,2-phenylene)bis(diphenylphosphine) exerts its effects primarily involves its ability to coordinate with metal centers. The diphenylphosphine groups serve as electron-donating ligands, stabilizing the metal center and facilitating various catalytic processes. The benzylthio groups can also participate in interactions with the metal, further influencing the reactivity and stability of the complexes formed.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-Bis(trifluoromethyl)phenyl)diphenylphosphine
  • (3,5-Bis(1-imidazoly)pyridine)diphenylphosphine
  • (3,5-Bis(trifluoromethyl)phenyl)thiourea

Uniqueness

(3,5-Bis(benzylthio)-1,2-phenylene)bis(diphenylphosphine) is unique due to the presence of both benzylthio and diphenylphosphine groups

Properties

Molecular Formula

C44H36P2S2

Molecular Weight

690.8 g/mol

IUPAC Name

[2,4-bis(benzylsulfanyl)-6-diphenylphosphanylphenyl]-diphenylphosphane

InChI

InChI=1S/C44H36P2S2/c1-7-19-35(20-8-1)33-47-41-31-42(45(37-23-11-3-12-24-37)38-25-13-4-14-26-38)44(43(32-41)48-34-36-21-9-2-10-22-36)46(39-27-15-5-16-28-39)40-29-17-6-18-30-40/h1-32H,33-34H2

InChI Key

ACHMLTHQTDJDTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC(=C(C(=C2)SCC3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)P(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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